

An In-depth Technical Guide to p-Phenetidine: Properties, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring an ethoxy and an amino group on a benzene ring, makes it a versatile building block in the pharmaceutical and dye industries.[3][4] Historically, it gained prominence as a key precursor in the manufacture of early synthetic analgesics like phenacetin.[1][5] This guide provides a comprehensive overview of the chemical and physical properties of **p-phenetidine**, detailed experimental protocols for its use in synthesis and its analysis, and relevant metabolic pathways for professionals in drug development.

Core Properties of p-Phenetidine

p-Phenetidine is a colorless to light-yellow or amber liquid that tends to darken to a red or brown hue upon exposure to air and light.[6][7][8] It is combustible and sensitive to both air and light, necessitating storage in a cool, dry, and well-ventilated area in tightly sealed containers. [3][9]

Physicochemical Data

A summary of the key physicochemical properties of **p-phenetidine** is presented in the table below for easy reference and comparison.



Property	Value	Citations
CAS Number	156-43-4	[1][6]
Molecular Formula	C ₈ H ₁₁ NO	[1][6]
Molar Mass	137.18 g/mol	[1][10]
Appearance	Colorless to light orange/yellow clear liquid	[1]
Melting Point	2-5 °C (36-41 °F)	[11][12]
Boiling Point	250-255 °C (482-491 °F)	[6][7][11][13]
Density	1.065 - 1.07 g/mL at 20-25 °C	[1][7][12]
Solubility in Water	20 g/L at 20 °C (Slightly soluble to insoluble)	[1][6]
Solubility in Organic	Soluble in alcohol	[6][7]
Flash Point	116-120 °C (241-248 °F)	[1][13]
Vapor Density	4.73 (Heavier than air)	[7][8]
Refractive Index	1.559-1.56	

Safety and Handling

p-Phenetidine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[9][14] It causes serious eye irritation and is suspected of causing genetic defects.[9][14] Inhalation of its vapors can be harmful.[9]

GHS Hazard Pictograms:

• GHS07: Exclamation mark

GHS08: Health hazard

Hazard Statements: H302, H312, H317, H319, H332, H341[1]



Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn when handling **p-phenetidine**.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][15]

Applications in Synthesis and Research

The primary application of **p-phenetidine** is as an intermediate in chemical synthesis.[2]

- Pharmaceuticals: It is a well-known precursor for the synthesis of analgesics and antipyretics, most notably phenacetin and bucetin.[1][3]
- Dyes: It serves as an intermediate in the manufacturing of various dyes, such as AS-VL, alizarin red 5G, and fast acid blue R.[4]
- Other Industrial Uses: **p-Phenetidine** is also utilized in the production of rubber anti-aging agents and as a preservative in feed and food to prevent oxidative deterioration.[4]

Experimental Protocols Synthesis of Phenacetin from p-Phenetidine

This protocol details the amide synthesis of phenacetin from **p-phenetidine** and acetic anhydride.

Materials:

- p-Phenetidine (0.20 g, 1.46 mmol)[16]
- Deionized water[16]
- Concentrated hydrochloric acid (12 M)[16]
- Activated carbon (decolorizing charcoal)[16]
- Sodium acetate (0.24 g, 2.92 mmol)[16]
- Acetic anhydride (0.20 mL, 2.20 mmol)[16]
- 10-mL Erlenmeyer flasks



- Hot plate
- Pipettes
- Suction filtration apparatus (Büchner funnel)
- Ice-water bath

Methodology:

- Purification of **p-Phenetidine**:
 - In a 10-mL Erlenmeyer flask, combine 0.20 g of p-phenetidine with 3.50 mL of deionized water.[16]
 - Add 4 drops of concentrated hydrochloric acid to dissolve the amine, forming pphenetidine hydrochloride.[16]
 - Add a spatula-tip of activated carbon to the solution, and gently swirl the flask on a hot plate for a few minutes to decolorize the solution.[16]
 - Remove the activated carbon by pipette filtration into a clean 10-mL flask.[16]
- Amide Synthesis:
 - Prepare a weakly basic solution by dissolving 0.24 g of sodium acetate in 0.80 mL of water in a separate 10-mL flask.[16]
 - Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.[16]
 - While swirling the warm solution, add 0.20 mL of acetic anhydride.[16]
 - Immediately add the sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[16]
- Crystallization and Isolation:
 - Allow the reaction mixture to stand at room temperature for 5 minutes.[16]



- Cool the flask in an ice-water bath and swirl vigorously until crude phenacetin crystallizes.
 [16]
- Collect the crude crystals by suction filtration, washing them with a small portion of cold water.[16]
- Recrystallization:
 - Purify the crude phenacetin by recrystallization from water.[16]
 - Collect the purified crystals by suction filtration and allow them to air dry.[16]

HPLC Analysis of p-Phenetidine

This protocol outlines a method for the analysis of **p-phenetidine** using High-Performance Liquid Chromatography (HPLC).[17]

Instrumentation and Materials:

- HPLC System: With a UV detector.
- Column: Primesep 100, 4.6 x 150 mm, 100Å.[17]
- Mobile Phase:
 - Acetonitrile (MeCN): 40%[17]
 - Water[17]
 - Sulfuric acid (H₂SO₄): 0.2%[17]
- Flow Rate: 1.0 mL/min[17]
- Detection Wavelength: 200 nm[17]
- Sample: p-Phenetidine dissolved in a suitable solvent.

Methodology:



• System Preparation:

- Prepare the mobile phase by mixing the specified proportions of acetonitrile, water, and sulfuric acid.
- Degas the mobile phase before use.
- Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

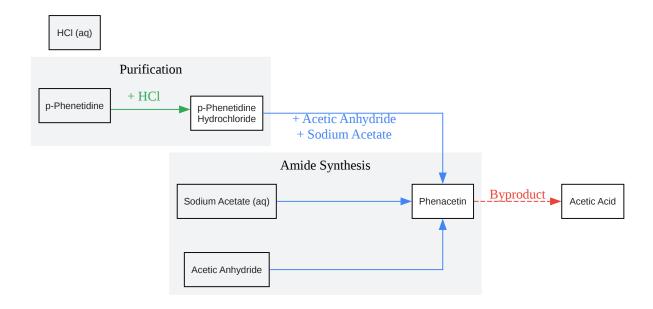
• Sample Analysis:

- Prepare a standard solution of p-phenetidine of known concentration.
- Inject the sample solution into the HPLC system.
- Monitor the elution of p-phenetidine at a UV wavelength of 200 nm.[17]
- The retention time and peak area can be used for qualitative and quantitative analysis.

Visualizing Chemical and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key transformations involving **p-phenetidine**.

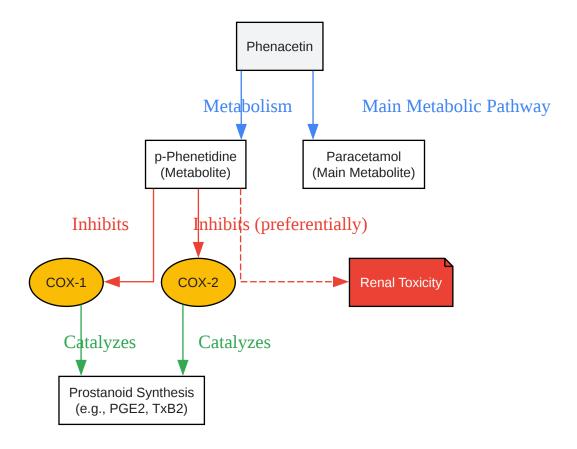




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Caption: Synthesis of Phenacetin from **p-Phenetidine**.





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Caption: Metabolic Pathway of Phenacetin and Action of **p-Phenetidine**.

Conclusion

p-Phenetidine remains a compound of significant interest in organic synthesis and pharmaceutical research. Its well-defined properties and versatile reactivity make it an essential building block for a range of commercial products. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications is crucial for researchers and professionals in the chemical and pharmaceutical sciences. The role of **p-phenetidine** as a metabolite of phenacetin and its interaction with cyclooxygenase enzymes also highlights its importance in toxicological and drug metabolism studies.[18]

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